

Technical Guide: Solubility Profiling of 2-Chloro-4-fluoro-5-methylpyridine

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Compound of Interest

Compound Name: 2-Chloro-4-fluoro-5-methylpyridine
CAS No.: 1227574-24-4
Cat. No.: B087523

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Executive Summary

Compound: **2-Chloro-4-fluoro-5-methylpyridine** (CAS: 1227574-24-4) Molecular Formula: C₆H₅ClFN Molecular Weight: 145.56 g/mol Predicted LogP: ~2.3 (Lipophilic)

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of **2-Chloro-4-fluoro-5-methylpyridine**. As a halogenated pyridine intermediate critical in the synthesis of kinase inhibitors and agrochemicals, its solubility behavior is governed by the interplay between its lipophilic halogen substituents and the basic pyridine nitrogen. This document outlines the theoretical basis for solvent selection, detailed experimental protocols for solubility determination, and thermodynamic modeling strategies.

Physicochemical Basis of Solubility[1]

To master the solubility of **2-Chloro-4-fluoro-5-methylpyridine**, one must first deconstruct its molecular interactions.

Structural Analysis

The molecule features three distinct electronic regions affecting solvation:

- **The Pyridine Ring (Basic Nitrogen):** Acts as a Hydrogen Bond Acceptor (HBA). This facilitates solubility in protic solvents (e.g., Ethanol, Methanol) via H-bonding, and in acidic aqueous media via protonation.
- **Halogen Substituents (Cl at C2, F at C4):** These electron-withdrawing groups reduce the basicity of the ring nitrogen compared to unsubstituted pyridine. They significantly increase lipophilicity (LogP ~2.3), driving high solubility in chlorinated solvents (DCM, Chloroform) and aromatics (Toluene).
- **Methyl Group (C5):** Adds steric bulk and hydrophobic character, further decreasing water solubility and enhancing compatibility with non-polar solvents.

Predicted Solubility Landscape

Based on Hansen Solubility Parameters (HSP) and dielectric constants, the compound exhibits the following solubility hierarchy:

Solvent Class	Representative Solvents	Predicted Solubility	Mechanism
Chlorinated Hydrocarbons	Dichloromethane (DCM), Chloroform	High (>100 mg/mL)	Dipole-dipole interactions; "Like dissolves like"
Polar Aprotic	DMSO, DMF, Acetonitrile	High (>100 mg/mL)	Strong dipole interactions; disruption of crystal lattice
Esters/Ketones	Ethyl Acetate, Acetone	Moderate-High	Dipole-dipole; moderate H-bonding capability
Alcohols	Methanol, Ethanol, IPA	Moderate	H-bonding with pyridine nitrogen; limited by alkyl chain length
Aromatic Hydrocarbons	Toluene, Xylene	Moderate	- stacking interactions
Aliphatics	Hexane, Heptane	Low	Lack of polar interactions; useful as anti-solvents
Water	Water (Neutral pH)	Very Low (<1 mg/mL)	Hydrophobic effect dominates

Experimental Protocol: Equilibrium Solubility Determination

As a Senior Application Scientist, I recommend the Shake-Flask Method coupled with HPLC-UV as the gold standard for generating regulatory-grade solubility data. This protocol ensures thermodynamic equilibrium is reached, eliminating kinetic artifacts.

Materials & Equipment

- Substance: **2-Chloro-4-fluoro-5-methylpyridine** (>98% purity).
- Solvents: HPLC Grade (MeOH, ACN, Water, Toluene, DCM, EtOAc).
- Equipment: Thermostated orbital shaker, 0.45 μm PTFE syringe filters (compatible with organics), HPLC system with UV/DAD detector.

Step-by-Step Methodology

Phase 1: Sample Preparation (Saturation)

- Excess Addition: Add the solid compound to 5 mL of the selected solvent in a borosilicate glass vial until a visible solid precipitate remains (supersaturation).
- Equilibration: Place vials in a thermostated shaker set to the target temperature (e.g., 25.0 ± 0.1 °C).
- Agitation: Shake at 200 RPM for 24 to 48 hours. Note: 24h is usually sufficient for small molecules, but 48h confirms equilibrium.

Phase 2: Phase Separation

- Sedimentation: Stop agitation and allow the suspension to settle for 1 hour. This prevents filter clogging.
- Filtration: Draw the supernatant using a pre-warmed syringe (to prevent precipitation) and filter through a 0.45 μm PTFE filter into an HPLC vial. Discard the first 0.5 mL of filtrate to account for filter adsorption.

Phase 3: Quantification (HPLC-UV)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μm).
- Mobile Phase: ACN:Water (60:40 v/v) is a good starting point given the LogP of 2.3.
- Detection: UV at 260 nm (Pyridine characteristic absorption).

- Calculation: Determine concentration using an external calibration curve (5-point linear fit, $R^2 > 0.999$).

Workflow Visualization



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Figure 1: Standard Operating Procedure (SOP) for Equilibrium Solubility Determination.

Thermodynamic Modeling

For process scale-up, measuring solubility at a single temperature is insufficient. You must model solubility as a function of temperature (

) to calculate the enthalpy of dissolution (

).

Modified Apelblat Equation

This empirical model is widely used for correlating solubility data of pyridine derivatives in organic solvents:

- : Mole fraction solubility.
- : Absolute temperature (K).[1]
- : Empirical constants determined by regression analysis.

Application: Perform the shake-flask experiment at 278.15 K, 288.15 K, 298.15 K, 308.15 K, and 318.15 K. Fit the data to the Apelblat equation to predict solubility at any intermediate temperature, critical for designing cooling crystallization processes.

Solvent Selection Strategy for Applications

Selecting the right solvent depends on the process goal: Reaction vs. Purification.

Reaction Solvents

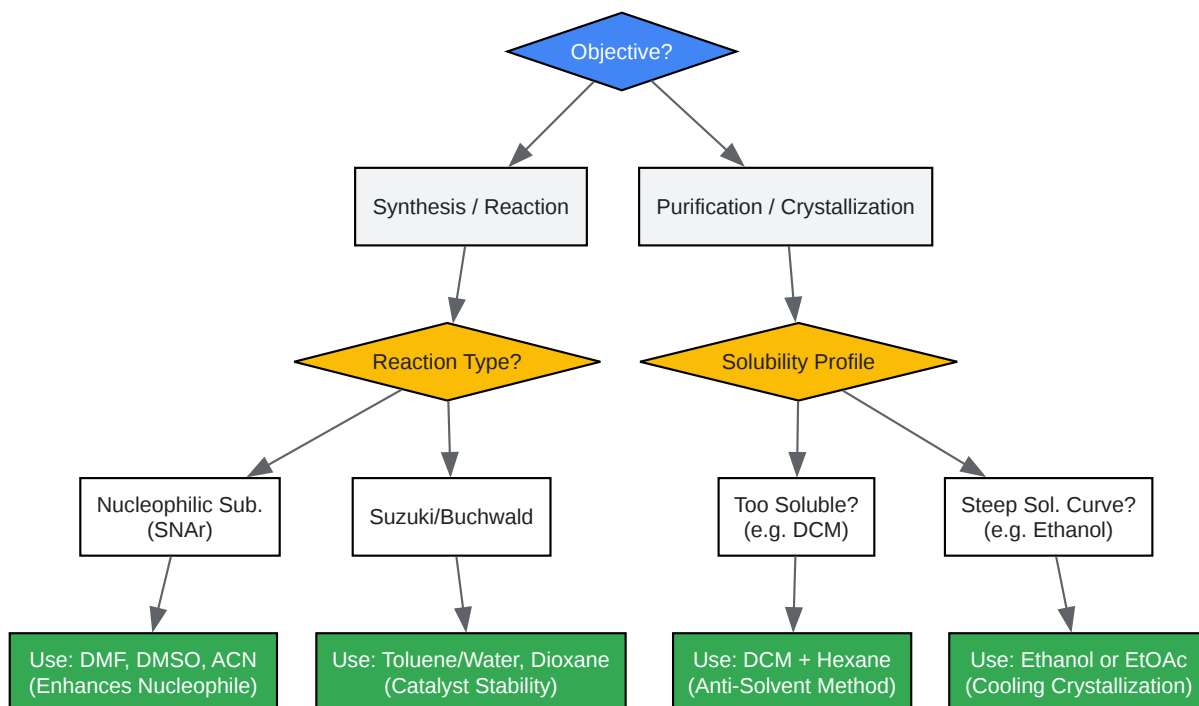
For nucleophilic substitution (S_NAr) on the C2-Chlorine or C4-Fluorine:

- Recommended: Acetonitrile or DMF.
- Reasoning: These polar aprotic solvents solvate cations well but leave anions (nucleophiles) "naked" and reactive, accelerating the substitution on the electron-deficient pyridine ring.

Crystallization Solvents (Purification)

- Recommended System: Ethyl Acetate / Hexane (Solvent / Anti-solvent).
- Reasoning:
 - Ethyl Acetate: Good solubility at high temperatures (boiling), moderate at room temp.
 - Hexane: Poor solubility at all temperatures.
 - Protocol: Dissolve crude **2-Chloro-4-fluoro-5-methylpyridine** in hot EtOAc. Slowly add Hexane until turbidity appears. Cool slowly to 4°C to maximize yield and purity.

Decision Logic



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Figure 2: Decision Matrix for Solvent Selection based on Application.

References

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Sources

- [1. Synthesis method of 2-chloro-5-chloromethylpyridine \(2018\) | Huang Guorong | 2 Citations \[scispace.com\]](#)
- [2. 2-Chloro-5-fluoro-4-methylpyridine | C6H5ClFN | CID 26986174 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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